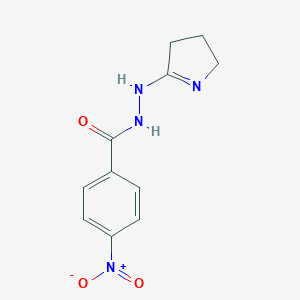
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as DMOCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, studies have suggested that it may exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. Additionally, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile's ability to act as a fluorescent probe may be due to its ability to bind to metal ions and undergo a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. Additionally, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for the detection of metal ions in solution. However, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile's potential toxicity and lack of selectivity for certain enzymes may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile-based fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile and to determine its potential as a therapeutic agent for the treatment of cancer and inflammation. Finally, the development of more selective analogs of 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile may improve its usefulness in lab experiments and potential therapeutic applications.
Synthesemethoden
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile with 2,6-dimethylmorpholine in the presence of a base or acid catalyst. Other methods include the reaction of 2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile with 2,6-dimethylmorpholine N-oxide or the reaction of 2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile with 2,6-dimethylmorpholine and cyanogen bromide.
Wissenschaftliche Forschungsanwendungen
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential as a fluorescent probe for the detection of metal ions in solution.
Eigenschaften
Produktname |
5-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
|---|---|
Molekularformel |
C17H19N3O2 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
5-(2,6-dimethylmorpholin-4-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H19N3O2/c1-11-4-6-14(7-5-11)16-19-15(8-18)17(22-16)20-9-12(2)21-13(3)10-20/h4-7,12-13H,9-10H2,1-3H3 |
InChI-Schlüssel |
CKGJOGLOTWCLBZ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)C#N |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B256594.png)

![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)

![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)
acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)